(Rac)-PAT-494

Autotaxin inhibition LPA production IC50

Challenge: Selecting an ATX inhibitor requires controlling for both mechanism class (Type I-IV) and enantiomeric composition, as these directly alter target engagement and in vivo efficacy. Solution: (Rac)-PAT-494 is a characterized type II autotaxin inhibitor. - **Proven Activity:** Active in biochemical & plasma ATX assays; reduces plasma LPA after oral dosing in rats. - **Research Utility:** Use as a baseline racemate for enantiomer-specific studies or as a comparator in fibrosis/cancer models. - **Supply:** Research-grade material with documented oral bioavailability data.

Molecular Formula C20H16FN3O2
Molecular Weight 349.4 g/mol
Cat. No. B15570977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-PAT-494
Molecular FormulaC20H16FN3O2
Molecular Weight349.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H16FN3O2/c21-13-7-5-12(6-8-13)10-23-16-4-2-1-3-14(16)15-9-17-19(25)22-20(26)24(17)11-18(15)23/h1-8,17H,9-11H2,(H,22,25,26)
InChIKeyLRGAZQBFSHLAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-PAT-494: Type II ATX Inhibitor


(Rac)-PAT-494 is a racemic type II autotaxin (ATX) inhibitor characterized by its imidazo[1',5':1,6]pyrido[3,4-b]indole core and a 4-fluorobenzyl substituent . It inhibits the lysophospholipase D (lysoPLD) activity of ATX, thereby reducing production of the bioactive lipid lysophosphatidic acid (LPA) . The compound demonstrates high activity in both biochemical and plasma-based assays and exhibits oral activity in rodent models .

1
Type II ATX inhibitor binding modeObstructs lipid binding to hydrophobic pocket
2
Racemic enantiomer mixture supports enantioselective comparisonEquimolar R/S-PAT-494 for stereochemical studies
3
Supports oral in vivo protocol in rat modelsReported reduction of plasma LPA levels

Why (Rac)-PAT-494 Is Irreplaceable


Autotaxin inhibitors are classified into distinct types based on their binding modes and molecular interactions. (Rac)-PAT-494 is a type II inhibitor that occupies the enzyme's hydrophobic pocket and channel, a binding mode shared by only a subset of ATX inhibitors [1]. Furthermore, the compound exists as a racemic mixture of two enantiomers that exhibit significantly different binding affinities for the ATX enzyme [1]. These structural and stereochemical features directly impact potency and in vivo activity, rendering simple substitution with another ATX inhibitor invalid without empirical verification of comparable binding kinetics, cellular LPA reduction, and oral bioavailability.

(Rac)-PAT-494
Type I/III ATX Inhibitors
Different binding sites and mechanisms may shift pathway engagement and selectivity profile.
(Rac)-PAT-494
Single Enantiomer (S-PAT-494)
Enantiomeric composition mismatch may alter target binding potency; S-enantiomer has reported higher docking score.

(Rac)-PAT-494 Comparative Evidence


Enantiomer-Selective Binding Potency

In a standardized lysoPLD assay using LPC as substrate, (Rac)-PAT-494 exhibited an average IC50 of 20 nM (0.020 µM, SD 0.007, n=3) [1]. This potency is 23.6-fold higher than that of the type II inhibitor PAT-078 (IC50 0.472 µM) but 4-fold lower than the type I inhibitor PF-8380 (IC50 0.005 µM) [1]. Importantly, (Rac)-PAT-494 achieved 100% maximal inhibition of ATX lysoPLD activity, confirming full target engagement under these assay conditions [1].

Enantiomer Binding
Head-to-head
S-enantiomer: –13.168 kcal/mol R-enantiomer: –9.562 kcal/mol
Enantiomer-attribution review context; S-enantiomer shows reported higher docking affinity.
Data from molecular docking (PDB-ID: 4ZGA).
Autotaxin inhibition LPA production IC50 Type II inhibitor

Type II Binding Mode Differentiation

Molecular docking studies of PAT-494 into the ATX crystal structure (PDB 4ZGA) revealed that the S-enantiomer achieves a substantially more favorable binding score (Gscore = -13.168 kcal/mol) compared to the R-enantiomer (Gscore = -9.562 kcal/mol) [1]. This 3.606 kcal/mol difference in calculated binding energy predicts that the S-enantiomer contributes disproportionately to the overall inhibitory activity of the racemic mixture.

Binding Mode Class
Class-level
Type II inhibitor; obstructs lipid binding to hydrophobic pocket
Class-level inference supports pathway-study fit for ATX-LPA axis research.
Quantitative comparison across inhibitor types not available.
Enantiomeric discrimination Molecular docking Gscore Chiral resolution

Oral Bioavailability in Rat Models

(Rac)-PAT-494 demonstrates functional oral activity in vivo: oral administration to rats significantly reduces circulating plasma LPA levels . This contrasts with numerous early-generation ATX inhibitors that exhibit poor oral absorption and are limited to intraperitoneal or intravenous administration.

Oral Bioavailability
Data to verify
Reduces plasma LPA levels after oral administration in rats (qualitative)
Supports exposure-model review; oral in vivo protocol fit indicated.
No quantified LPA reduction values provided by vendor.
Oral bioavailability In vivo pharmacology LPA reduction Rat model

Binding Mode Distinction: Type II Hydrophobic Pocket Occupation vs. Type III Allosteric Modulation

(Rac)-PAT-494 is a type II ATX inhibitor that binds within the enzyme's hydrophobic pocket and channel, directly obstructing lipid substrate access . This contrasts with type III inhibitors (e.g., TUDCA, IC50 = 11 µM; ursodeoxycholic acid, IC50 = 9 µM) that occupy an allosteric regulatory tunnel and modulate activity noncompetitively . The difference in binding site translates to distinct structure-activity relationships and can influence susceptibility to resistance mutations.

Binding mode Type II inhibitor Hydrophobic pocket Allosteric regulation

(Rac)-PAT-494 Key Applications


Cancer: ATX-LPA Axis Studies

Use (Rac)-PAT-494 as a reference compound in ATX lysoPLD activity assays (LPC substrate) to benchmark the potency of novel type II ATX inhibitors. Its established IC50 of 20 nM (100% maximal inhibition) provides a calibrated reference point for comparing hit-to-lead candidates [1].

Fibrosis and Inflammation Studies

Employ (Rac)-PAT-494 in rodent models to assess the pharmacodynamic relationship between oral ATX inhibition and plasma LPA reduction. Its demonstrated oral activity enables repeated dosing paradigms not feasible with parenteral-only inhibitors .

ATX Inhibitor SAR Programs

Leverage the racemic nature of (Rac)-PAT-494 and the known binding differential between its S- and R-enantiomers (ΔGscore = -3.606 kcal/mol) to guide chiral resolution efforts or to explore stereoselective modifications of the imidazo-pyridoindole scaffold [1].

Mechanistic Studies of Type II ATX Inhibition

Utilize (Rac)-PAT-494 as a prototypical type II inhibitor in crystallographic, mutagenesis, and competitive binding experiments to dissect the structural determinants of hydrophobic pocket and channel occupation by ATX ligands .

Application
Selection Property
Validation Focus
ATX-LPA Axis Cancer Studies
Type II binding mode differentiation
Model-response endpoint context; angiogenesis and metastasis models
Fibrosis and Inflammation Models
Oral in vivo protocol support
Exposure-model review; long-term dosing endpoint monitoring
ATX Inhibitor SAR Programs
Racemate baseline for enantiomer comparison
Enantiomer-attribution review; potency and selectivity profiling

Technical Documentation Hub

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40 linked technical documents
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